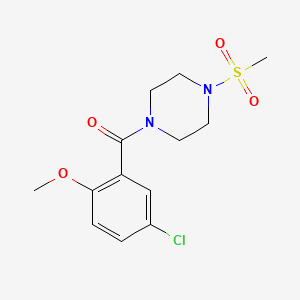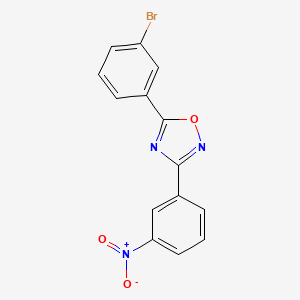
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a synthetic compound that belongs to the class of amides and has a molecular weight of 383.3 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to reduce pain and nociception by modulating the activity of the opioid system. Additionally, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has not been extensively studied for its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been shown to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another future direction is the study of the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. This could provide valuable information on its absorption, distribution, metabolism, and elimination in vivo. Finally, the development of new synthetic methods for 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide could lead to the discovery of new analogs with improved therapeutic properties.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to have anxiolytic and antidepressant effects. Additionally, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-3-19-10-8-14(9-11-19)18-16(20)12(2)21-15-6-4-13(17)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGGFLLHKXOOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4754475.png)
![methyl 3-({[(2-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4754479.png)

![5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B4754486.png)

![N-(3,4-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4754490.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4754503.png)
![2-fluoro-N-{[5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4754509.png)

![3-[(4-fluorobenzyl)thio]-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4754540.png)
![ethyl 5-[({3-[2-(acetylamino)phenyl]-2-quinoxalinyl}oxy)methyl]-2-furoate](/img/structure/B4754550.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4754571.png)